Product packaging for Chloromalonic acid(Cat. No.:CAS No. 600-33-9)

Chloromalonic acid

Cat. No.: B1594415
CAS No.: 600-33-9
M. Wt: 138.5 g/mol
InChI Key: AFXWHCJMTLWFKF-UHFFFAOYSA-N
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Description

Chloromalonic acid , with the molecular formula C₃H₃ClO₄, is a derivative of malonic acid where one hydrogen atom is substituted by chlorine . This modification classifies it among malonic acid's halogenated analogs, which are valued in organic synthesis as versatile building blocks . As a key research compound, its primary value lies in its role as a chemical intermediate and precursor for synthesizing more complex molecules. Researchers utilize this compound and its esters in the development of specialty chemicals, including potential applications in pharmaceutical synthesis, agrochemicals, and polymer chemistry . The presence of the chlorine atom and two carboxylic acid groups on the same carbon skeleton provides distinct reactivity, enabling it to participate in various condensation and esterification reactions fundamental to constructing heterocyclic compounds and functionalized materials . The compound is strictly for research and development purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClO4 B1594415 Chloromalonic acid CAS No. 600-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXWHCJMTLWFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208702
Record name Propanedioic acid, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-33-9
Record name Propanedioic acid, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reductive Dehalogenation:the Carbon Chlorine Bond Can Be Cleaved Through Various Reductive Methods.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) can result in hydrogenolysis of the C-Cl bond to a C-H bond. The primary product of this transformation would be malonic acid .

Dissolving Metal Reduction: Systems like sodium in liquid ammonia (B1221849) or zinc in acidic solution can also effect the reduction of alkyl halides.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also reduce the C-Cl bond, although they will also readily reduce the carboxylic acids.

Reduction of Carboxylic Acids:the Two Carboxylic Acid Groups Can Be Reduced to Primary Alcohols.

Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are powerful enough to reduce carboxylic acids. The reduction of chloromalonic acid without affecting the C-Cl bond (a challenging selective transformation) would yield 2-chloro-1,3-propanediol .

Complete Reduction:if a Sufficiently Strong Reducing Agent and Forcing Conditions Are Applied, Both the C Cl Bond and the Carboxylic Acid Groups Can Be Reduced. for Instance, Using an Excess of Lialh₄ Would Likely Lead to the Formation Of1,3 Propanediol.

Oscillatory Reaction Systems Involving Chloromalonic Acid

The most famous oscillatory chemical reaction is the Belousov-Zhabotinsky (BZ) reaction, which classically uses malonic acid as the organic substrate. wikipedia.org This reaction demonstrates non-equilibrium thermodynamics, where the concentrations of intermediates, and thus the color of the solution (if an indicator is used), oscillate over time. homescience.net The reaction involves the oxidation of malonic acid by bromate in a sulfuric acid medium, catalyzed by a transition metal ion like cerium or manganese. uis.noresearchgate.net

ComponentRole in BZ Reaction (with Malonic Acid)
Malonic Acid Organic substrate; undergoes bromination and oxidation.
Potassium/Sodium Bromate Oxidizing agent; source of bromine species.
Sulfuric Acid Provides the necessary acidic medium.
Metal Catalyst (e.g., MnSO₄, Ce(SO₄)₂) Oscillates between oxidation states, driving the reaction cycles. uis.no
Indicator (e.g., Ferroin) Visualizes the oscillations through color changes (red/blue). uis.no

While this compound is not a standard substrate for the BZ reaction, its structural similarity to malonic acid allows for predictions about its potential behavior. The substitution of a chlorine atom at the active methylene (B1212753) position would significantly alter key reaction steps. The rate of bromination, a crucial part of the oscillatory cycle, would be affected.

However, a critical factor that may inhibit or completely stop the oscillations is the presence of chloride ions. It is well-documented that chloride ions are potent inhibitors of the BZ reaction. colorado.edursc.org If this compound were to undergo any side reaction that releases chloride ions into the solution, it would immediately quench the oscillatory behavior. Therefore, while it is an interesting analog, this compound may not be a suitable substrate to sustain the oscillations characteristic of the BZ system.

Synthesis and Research Applications of Chloromalonic Acid Derivatives

Synthesis of Substituted Esters, Amides, and Anhydrides of Chloromalonic Acid

The carboxyl groups of this compound are readily converted into other functional groups such as esters, amides, and anhydrides, which are often more suitable for subsequent reactions. masterorganicchemistry.comlibretexts.org

Esters of this compound are commonly synthesized through Fischer esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst. orgoreview.com For instance, diethyl chloromalonate can be prepared by reacting this compound with ethanol. Another method involves the reaction of the acid with an alkyl halide. orgoreview.com These esters, such as diethyl malonate, are important intermediates in various synthetic pathways. atamankimya.commasterorganicchemistry.com

Amides are typically formed by reacting this compound or its more reactive derivatives, like acyl chlorides, with ammonia (B1221849) or primary or secondary amines. youtube.comslideshare.net The reaction of an acid chloride with an amine is a common method for amide bond formation. youtube.comunits.it

Anhydrides of this compound can be synthesized by dehydration of the dicarboxylic acid, often at elevated temperatures, or by reacting the acid with an acyl chloride. youtube.comunits.it These anhydrides are highly reactive acylating agents. units.it

DerivativeGeneral Synthesis MethodReactants
EsterFischer EsterificationThis compound, Alcohol, Acid catalyst
AmideAcylationThis compound (or derivative), Amine
AnhydrideDehydration/AcylationThis compound, Acyl chloride

Introduction of Diverse Functional Groups to the this compound Framework

The this compound framework allows for the introduction of a variety of functional groups, significantly expanding its synthetic utility. studymind.co.uk The reactive methylene (B1212753) group, situated between two carboxyl groups, can be deprotonated by a base to form a stable enolate. masterorganicchemistry.com This enolate is a potent nucleophile that can react with various electrophiles, enabling the introduction of alkyl, acyl, and other functional groups. ontosight.airesearchgate.net

Furthermore, the chlorine atom can be displaced by nucleophiles in a substitution reaction, providing another avenue for functionalization. These reactions are fundamental to organic synthesis, allowing for the construction of complex molecular structures from simpler precursors. ontosight.ai The ability to introduce diverse functional groups makes this compound derivatives versatile building blocks in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai

Development of Chiral this compound Analogs for Stereochemical Investigations

The synthesis of chiral analogs of this compound is crucial for investigating stereochemical aspects of reactions and for the asymmetric synthesis of enantiomerically pure compounds. Chiral auxiliaries can be attached to the this compound framework to direct the stereochemical outcome of subsequent reactions.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds. mdpi.com For example, hydrolases can selectively hydrolyze one enantiomer of a racemic ester of a this compound derivative, leaving the other enantiomer unreacted. mdpi.com Chiral chromatography techniques are then employed to separate the enantiomers and determine their absolute stereochemistry. mdpi.com The development of such methods is essential for the synthesis of chiral drugs and for studying the stereospecificity of biological processes. core.ac.uk

This compound Derivatives as Versatile Intermediates in Complex Molecule Synthesis

The reactivity and functionality of this compound derivatives make them valuable intermediates in the synthesis of a wide array of complex molecules, including natural products, heterocyclic systems, and advanced functional materials. ontosight.airesearchgate.net

Diketones and ketoesters, which can be synthesized from disubstituted malonic acid derivatives, are key building blocks for constructing various carbo- and heterocyclic compounds. ulb.ac.be For example, 1,4-diketones are precursors to biologically active compounds such as certain diols, diamines, cyclopentenones, furans, thiophenes, pyrroles, and pyridazines. ulb.ac.be The 1,4-diketone motif is also found in numerous natural products. ulb.ac.be The synthesis of these key intermediates often involves the alkylation of malonic esters followed by decarboxylation. ulb.ac.be

This compound derivatives are widely used as precursors for the synthesis of heterocyclic compounds. researchgate.netontosight.ai The Knoevenagel condensation, a reaction between an active methylene compound like a malonic ester and a carbonyl compound, is a classic method for forming carbon-carbon double bonds, which can then be incorporated into heterocyclic rings. wikipedia.org For instance, condensation of malonic acid derivatives with aldehydes or ketones can lead to the formation of pyridines and other heterocyclic systems. rsc.org Arylidene derivatives of malonic acid are also important synthons for a variety of heterocyclic structures. scirp.org The versatility of these reactions makes this compound derivatives indispensable in the synthesis of a broad range of heterocyclic compounds with potential biological activity. researchgate.netclockss.org

The unique chemical properties of this compound and its derivatives also lend themselves to the synthesis of advanced functional materials. They can be used as precursors for polyesters and other polymers. mdpi.comalfa-chemistry.com The ability to introduce various functional groups allows for the tailoring of the properties of the resulting materials. For example, they can be incorporated into alkyd resins to enhance properties like UV and corrosion resistance. alfa-chemistry.com The reactivity of the malonate group is also exploited in the synthesis of specialty chemicals and polymers with unique characteristics. researchgate.netontosight.ai

Strategies for Solid-Phase Organic Synthesis Utilizing this compound Moieties

Solid-phase organic synthesis (SPOS) has become an essential methodology in medicinal chemistry and drug discovery, prized for its efficiency in creating large libraries of compounds. scispace.com In SPOS, molecules are built upon an insoluble solid support, or resin, which simplifies the purification process to simple filtration and washing, thereby avoiding material loss associated with traditional workups. umich.edu The use of malonic acid and its derivatives, including this compound, as building blocks in SPOS offers a versatile platform for generating molecular diversity.

One key strategy involves the immobilization of a malonic acid moiety onto a resin, which then serves as a reactive scaffold. For instance, a polymer-bound cyclic malonic acid ester can be prepared from a Merrifield resin. researchgate.net This resin-bound intermediate is a versatile precursor for synthesizing a variety of heterocyclic compounds. It can undergo reactions such as double substitution with nucleophilic reagents, followed by thermal treatment to yield complex structures like 4(1H)-quinolones and substituted uracils, all while still attached to the solid support. researchgate.net

Another prevalent strategy is the use of malonic acids for the acylation of resin-bound substrates, typically amines. In the synthesis of substituted tetramic acids, a resin-bound α-amino acid can be acylated with a malonic acid derivative. acs.org This is followed by a base-promoted cyclization that not only forms the target tetramic acid nucleus but also cleaves the final product from the resin support. acs.org A detailed mechanistic study on malonic acid-mediated acylation reveals that the reaction likely proceeds through a highly reactive ketene (B1206846) intermediate, which efficiently acylates the target amine on the solid phase. nih.gov This method is robust and compatible with various resins and reaction conditions.

A third approach is the biomimetic solid-phase synthesis of polyketides. nih.gov This iterative method involves the carbon chain elongation of a resin-bound carboxylic acid through a decarboxylative Claisen condensation with a malonic acid half thioester. nih.gov The resulting β-ketothioester can be further modified before a final hydrolysis step regenerates the carboxylic acid, ready for the next cycle of elongation. nih.gov The progress of these solid-phase reactions can be conveniently monitored using colorimetric tests, such as iron(III) chloride for the detection of β-ketothioesters. nih.gov

These strategies highlight the utility of this compound moieties in SPOS. By anchoring the this compound scaffold to a solid support, chemists can exploit its reactivity to construct complex molecules with high efficiency and purity.

Table 1: Example of Solid-Phase Synthesis of 2-Alkylthio-4(1H)-Quinolones researchgate.net

Step Reagents and Conditions Intermediate/Product Yield
1 Resin-bound cyclic malonic acid ester + Aryl isothiocyanate Resin-bound intermediate N/A
2 Alkyl halide Key intermediate arylthioaminomethylene cyclic malonic ester resin N/A

Exploratory Research on Novel this compound Scaffolds

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, aiming to generate new chemical entities with unique biological activities. This compound represents a versatile starting point for creating such scaffolds due to its functional handles—two carboxylic acid groups and a reactive chlorine atom—which allow for diverse chemical modifications.

Exploratory research often focuses on using a central scaffold, like that derived from this compound, to generate libraries of related compounds for biological screening. acs.org This approach, known as diversity-oriented synthesis, aims to create molecules with desirable "drug-like" physicochemical properties. acs.org For example, research on the related 3-chloro-4-hydroxyphenylacetic acid scaffold involved generating an amide library via parallel synthesis and evaluating its members based on criteria like Lipinski's "rule of five". acs.org A similar path could be envisioned for this compound, where its derivatives are synthesized and screened against various biological targets to identify new hits for drug development programs.

Another avenue of exploratory research is the incorporation of this compound scaffolds into novel biomaterials. Malonic acid has been used as a crosslinker to create chitosan-based scaffolds for tissue engineering applications, such as in the regeneration of tissue for treating pelvic organ prolapse. mdpi.comresearchgate.net These scaffolds exhibit high porosity and excellent swelling abilities, properties crucial for cell culture and tissue reconstruction. mdpi.com By analogy, this compound could be investigated as a crosslinking agent to create new biopolymers with potentially enhanced or different mechanical and biological properties, leveraging the chloro-substituent for further functionalization.

Furthermore, novel scaffolds based on malonic acid derivatives have been designed and synthesized as potential therapeutic agents targeting specific diseases. In one study, a series of 2-(diphenylmethylidene) malonic acid derivatives were designed as triple inhibitors of key HIV enzymes (reverse transcriptase, integrase, and protease). nih.gov This highlights a rational design approach where the malonic acid core is elaborated to fit the active sites of multiple biological targets. Exploratory research on this compound could follow a similar trajectory, designing and synthesizing novel derivatives aimed at specific enzymes or receptors implicated in disease.

Table 2: Examples of Research on Malonic Acid-Related Scaffolds

Scaffold Type Research Focus Potential Application Reference
3-Chloro-4-hydroxyphenylacetic acid amides Generation of a "drug-like" screening library Drug Discovery acs.org
Chitosan-malonic acid hydrogels Creation of porous, biocompatible biomaterials Tissue Engineering mdpi.comresearchgate.net
2-(Diphenylmethylidene) malonic acid derivatives Design of multi-target enzyme inhibitors Anti-HIV Agents nih.gov

Advanced Spectroscopic and Analytical Methodologies in Chloromalonic Acid Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of chloromalonic acid, providing the necessary separation from other organic acids and matrix components. Various chromatographic principles are employed depending on the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com For organic acids like this compound, reversed-phase HPLC is often utilized. mjcce.org.mk The development of a stability-indicating HPLC method is crucial for assessing a drug's stability under various conditions by separating the drug from its degradation products. openaccessjournals.com

Method validation is a critical step to ensure the reliability of HPLC methods. pensoft.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). openaccessjournals.commjcce.org.mk Linearity should be established over a suitable concentration range, while accuracy and precision ensure consistent and correct results. openaccessjournals.com For instance, a validated HPLC method for organic acids in wine demonstrated linearity with high correlation coefficients and good recovery rates (98.3% to 103%). mjcce.org.mkresearchgate.net The precision of a method can be assessed at two levels: repeatability and intermediate precision. pensoft.net In one study, the repeatability had a relative error of the mean of 1.49%. pensoft.net

Complex matrices, such as those found in pharmaceutical formulations or biological samples, often contain excipients or other substances that can interfere with the analysis. openaccessjournals.com Sample preparation techniques like solid-phase extraction (SPE) can be employed to clean up samples before HPLC analysis. mjcce.org.mkresearchgate.net In a study on organic acids in wine, C18 cartridges were used for SPE, yielding high extraction recoveries. mjcce.org.mkresearchgate.net

The choice of chromatographic conditions is vital for successful separation. This includes the selection of the column, mobile phase composition, flow rate, and detection wavelength. mjcce.org.mkms-editions.cl For organic acid analysis, a common approach involves using a C18 column with a mobile phase containing an acidic aqueous solution, such as phosphoric acid, and an organic modifier like acetonitrile (B52724) or methanol. mjcce.org.mkresearchgate.netms-editions.cl Detection is often performed at a low UV wavelength, around 210 nm, where carboxyl groups exhibit absorbance. mjcce.org.mkshimadzu.com

A study successfully developed and validated a targeted HPLC-MS/MS method to quantify seven organic acids, including malonic acid, in honeybee venom. creative-proteomics.com The method showed good linearity (r ≥ 0.993), precision (RSD ≤ 16.39%), and accuracy (80.38%–121.17%). creative-proteomics.com

Table 1: Example of HPLC Method Parameters for Organic Acid Analysis

Parameter Value
Column LiChrosorb RP-18 (250 × 4.6 mm I.D., 5 µm)
Mobile Phase 5 mM H₃PO₄ (pH 2.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Elution Mode Isocratic

This table is based on data from a study on organic acid analysis in wine and serves as an illustrative example. mjcce.org.mkresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile organic compounds. alwsci.com Since this compound is non-volatile, it requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. alwsci.commetbio.net Common derivatization techniques include esterification or silylation. alwsci.comcanada.ca For example, fatty acids are often converted to their more volatile methyl esters (FAMEs) before GC-MS analysis. alwsci.com

The GC separates the derivatized compounds based on their boiling points and affinity for the stationary phase of the analytical column. metbio.net The separated compounds then enter the mass spectrometer, which provides detailed structural information for identification. metbio.net The use of a splitless injection technique can be employed for sensitive analysis. nih.gov

GC-MS is particularly useful for analyzing degradation products. For instance, it has been used to identify degradation by-products of malathion, such as ethyl chloromaleic acid and ethyl maleate, which can form during chlorination. canada.ca In another study, GC-MS was used to identify various alkaline degradation products of cellulose, including several carboxylic acids. researchgate.net The analysis of organic acids in complex matrices like rayon spinning baths has also been achieved using GC-MS after ethoximation and silylation of the samples. researchgate.net

For accurate compound identification, a reference library containing mass spectral and retention index information of derivatized standards is often compiled. nih.gov The Human Metabolome Database, for example, contains GC-MS data for the trimethylsilyl (B98337) (TMS) derivative of malonic acid. hmdb.ca

Table 2: Typical GC-MS Parameters for Derivatized Organic Acid Analysis

Parameter Description
Injection 1µL with a split ratio of at least 1:15 to prevent column overloading. metbio.net
Column (5%-phenyl)-methylpolysiloxane bonded and cross-linked capillary column (e.g., DB-5 MS). nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL min⁻¹). nih.gov
Oven Temperature Program A gradient temperature program is used to separate compounds with different boiling points. metbio.netnih.gov
Ionization Mode Electron impact ionization (e.g., 70 eV). nih.gov
Mass Analyzer Full scan mode, typically scanning a mass range of m/z 38-650. metbio.netnih.gov

This table synthesizes typical parameters from multiple sources to provide a general overview. metbio.netnih.gov

Ion chromatography is a specialized and effective technique for the separation and analysis of ionic compounds, including organic acids like this compound. shimadzu.com This methodology can be broadly categorized into ion-exchange chromatography (IEC) and ion-exclusion chromatography (IELC). shimadzu.comscispace.com

Ion Exclusion Chromatography (IELC) is particularly well-suited for separating weak acids, such as carboxylic acids. shimadzu.com The separation mechanism in IELC is based on the repulsion of anions by the negatively charged functional groups of the stationary phase, a phenomenon known as the Donnan exclusion effect. oup.comresearchgate.net This allows neutral or partially ionized species to penetrate the stationary phase resin and interact with it, leading to separation. oup.com Strong acids are typically eluted first as they are strongly repelled. shimadzu.com IELC is widely used for analyzing short-chain aliphatic carboxylic acids in various samples, including beverages and biological fluids. scispace.comoup.com A simple and rapid liquid chromatography/mass spectrometry (LC/MS) method using an ion exclusion column has been developed for the analysis of organic acids in biomass hydrolysate. osti.gov

Ion Exchange Chromatography (IEC) , specifically anion exchange chromatography, is another powerful tool for carboxylic acid profiling. shimadzu.comgoogle.com In this technique, the separation occurs based on the exchange of analyte anions with the counter-ions on the positively charged stationary phase. shimadzu.comgoogle.com This method is effective for purifying carboxylic acids from complex mixtures like fermentation broths. google.com The bound carboxylate anions can be displaced from the resin by washing with a solution of a stronger anion. google.com

The choice of detector is crucial in ion chromatography. While UV detection can be used, conductivity detection is common, often coupled with a suppressor system to reduce the background conductivity of the eluent and enhance the sensitivity for the analyte ions. shimadzu.com Mass spectrometry can also be coupled with ion chromatography to provide high specificity and sensitivity, allowing for the quantitative determination of co-eluting peaks. oup.comresearchgate.net

Table 3: Comparison of Ion Exclusion and Ion Exchange Chromatography for Carboxylic Acids

Feature Ion Exclusion Chromatography (IELC) Ion Exchange Chromatography (IEC)
Primary Mechanism Donnan exclusion of anions from a negatively charged stationary phase. oup.com Reversible exchange of analyte anions with counter-ions on a positively charged stationary phase. shimadzu.comgoogle.com
Stationary Phase Cation exchange resin (H⁺ form). researchgate.net Anion exchange resin. google.com
Typical Analytes Weak acids (e.g., carboxylic acids), alcohols, sugars. shimadzu.comresearchgate.net Anions (inorganic and organic). shimadzu.com
Retention Higher pKa and more hydrophobic acids show longer retention. oup.com Based on the strength of ionic interaction with the stationary phase. shimadzu.com

| Eluent | Dilute strong acids (e.g., sulfuric acid, perchloric acid). shimadzu.comoup.com | Basic solutions (e.g., sodium carbonate, potassium hydroxide). shimadzu.com |

Mass Spectrometry (MS) for Structural Elucidation and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing not only quantification but also crucial information for structural elucidation and for tracing its involvement in various chemical and biological pathways.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural characterization of molecules. d-nb.infomdpi.com It involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. researchgate.net This process provides a fragmentation pattern that can be used as a "fingerprint" for identifying the compound and elucidating its structure. mdpi.com

For dicarboxylic acids like this compound, MS/MS analysis can reveal characteristic fragmentation pathways. researchgate.net The fragmentation of deprotonated molecules ([M-H]⁻) of dicarboxylic acids has been studied, showing that the fragmentation patterns can be highly specific. researchgate.netresearchgate.net For example, the isomers methylmalonic acid and succinic acid show substantially different fragmentation patterns, allowing for their selective analysis. researchgate.net The fragmentation of alkyl monocarboxylic acids is often dominated by the loss of a water molecule from the carboxyl group. publish.csiro.au

The data generated from MS/MS experiments, including the masses of fragment ions, are used to propose and confirm molecular structures. publish.csiro.au This information is particularly valuable when analyzing complex mixtures, such as herbal formulations or biological samples, where numerous compounds may be present. d-nb.infomdpi.com The development of universally applicable HPLC-DAD/ESI-MS/MS methods allows for the comprehensive characterization of chemical constituents in complex samples. mdpi.com

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample, which can provide insights into the origin and transformation of a compound. wvu.edu In metabolic research, stable isotope tracing, often using ¹³C-labeled compounds, is a key technique for metabolic flux analysis (MFA). nih.govcreative-proteomics.com By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into various metabolites, thereby mapping out metabolic pathways and quantifying reaction rates. nih.govcreative-proteomics.comnih.gov

This approach is particularly powerful when combined with separation techniques like gas chromatography (GC) or liquid chromatography (LC). thermofisher.comacs.org The GC-IRMS system, for instance, combines the separation power of GC with the detection capabilities of IRMS to analyze compound-specific isotope ratios. thermofisher.com LC-IDMS (Isotope-Dilution Mass Spectrometry) with uniformly ¹³C-labeled internal standards has been used for the absolute quantification of numerous intracellular metabolites, including carboxylic acids. acs.org

In the context of this compound, isotope labeling studies can be designed to understand its formation and degradation pathways. For example, the reaction of Au(III) with ¹³C and ¹⁵N isotopically-labeled amino acids and malonic acid has been studied using NMR spectroscopy to identify intermediates and products. researchgate.net A "reversed tracer approach" has also been developed where a biological system is globally labeled with ¹³C, and a native tracer compound is introduced to study metabolic pathways. acs.org Such studies are crucial for understanding the role of this compound in various biological and chemical processes. creative-proteomics.comnih.gov The use of stable isotopes like ¹³C, ¹⁵N, and ²H allows for tracing the fate of atoms through metabolic networks without the safety concerns associated with radioactive isotopes. creative-proteomics.com

Table 4: Common Stable Isotopes Used in Metabolic Tracing

Isotope Natural Abundance (%) Application
¹³C 1.11 Tracing carbon backbones in central carbon metabolism (glycolysis, TCA cycle). nih.govcreative-proteomics.com
¹⁵N 0.365 Studying nitrogen metabolism, such as amino acid synthesis and degradation. creative-proteomics.com
²H (D) 0.015 Investigating pathways involving hydrogen transfer, such as redox reactions. creative-proteomics.com
¹⁸O 0.204 Used in studies of oxygen incorporation and water metabolism. nih.gov

This table provides an overview of common stable isotopes and their applications in metabolic research. nih.govcreative-proteomics.com

Applications in Targeted Metabolomics Research

Targeted metabolomics aims to measure a specific group of predefined metabolites, and this compound is a significant target in various research areas, including nutritional quality studies and the analysis of metabolic pathways. re-solute.eumdpi.com Advanced analytical techniques are essential for the precise and sensitive quantification of this compound within complex biological or environmental samples.

A primary method for this is widely targeted metabolomics utilizing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). mdpi.com This approach provides high selectivity and sensitivity for detecting this compound. mdpi.com The use of tandem mass spectrometry (MS/MS) allows for definite identification and quantification by monitoring the specific fragmentation of the deprotonated molecule [M-H]⁻ into characteristic product ions. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, although it generally requires a derivatization step, such as esterification, to convert the non-volatile this compound into a form suitable for gas chromatography.

Creative Proteomics highlights the use of both LC-MS/MS and GC-MS/MS for targeted metabolomics, employing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for accurate quantification against a standard reference. creative-proteomics.com These methods are crucial for studying specific metabolites like this compound in various biological contexts. creative-proteomics.com

Table 1: Analytical Techniques in Targeted Metabolomics for this compound

Analytical Technique Common Sample Matrix Key Advantages
LC-MS/MS Biological Fluids (Plasma, Urine), Plant Extracts High sensitivity and selectivity; no derivatization required. mdpi.comcreative-proteomics.com
GC-MS Water Samples, Biological Tissues High chromatographic resolution, though often requires derivatization. creative-proteomics.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Urine, Cell Extracts Excellent separation of charged species like organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation and investigation of the dynamic behavior of this compound in solution.

Multi-Dimensional NMR Techniques for Complex this compound Structures

While this compound has a simple structure, it often exists in complex mixtures or as part of larger molecular assemblies. Multi-dimensional NMR is critical for resolving spectral overlap in these situations. numberanalytics.comresearchgate.net Two-dimensional (2D) NMR experiments are particularly powerful:

COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing connectivity within spin systems. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, which is fundamental for assigning the carbon skeleton. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the complete molecular structure of this compound derivatives or identifying its location within a larger molecule. numberanalytics.com

These techniques are essential for the unambiguous structural confirmation of this compound and its derivatives in complex samples. numberanalytics.commdpi.com

In-Situ NMR for Reaction Monitoring and Kinetic Studies

In-situ NMR allows for the real-time observation of chemical reactions involving this compound directly in the NMR tube, providing a window into reaction kinetics and mechanisms without altering the system. rptu.deresearchgate.net This is particularly useful for studying processes like the formation of co-crystals or other reactions where this compound is a reactant. nih.govacs.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be tracked. nih.gov For example, a study on the cocrystal formation between caffeine (B1668208) and malonic acid utilized in-situ solid-state ¹³C NMR to monitor the reaction in real time, observing changes in the malonic acid methylene (B1212753) resonance to understand the mass transfer underlying the process. nih.govacs.org Such studies provide detailed kinetic data and can help identify transient species that are not observable by conventional analysis. rptu.de

Table 2: NMR Spectroscopy Experiments for this compound Analysis

NMR Experiment Purpose Information Yielded
¹H NMR Routine structural confirmation and purity check. Proton chemical shifts and coupling constants.
¹³C NMR Carbon skeleton determination. Chemical shifts of carboxyl and methine carbons.
COSY Identifies coupled protons. H-H connectivity within the molecule. numberanalytics.com
HSQC / HMBC Assigns carbon signals and establishes long-range connectivity. C-H correlations (one-bond and multiple-bond). numberanalytics.com
In-Situ NMR Monitors reactions over time. Reaction rates, kinetic parameters, and identification of intermediates. rptu.denih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers profound insights into the molecular vibrations of this compound. These vibrations are highly sensitive to the molecule's conformation and its intermolecular interactions, especially hydrogen bonding. core.ac.ukmdpi.com

Theoretical calculations on the related malonic acid have shown the existence of multiple stable conformers, with the lowest-energy form being stabilized by an intramolecular hydrogen bond that creates a six-membered ring. core.ac.ukacs.org The analysis of IR spectra of malonic acid isolated in a solid argon matrix confirmed the presence of three low-energy conformers. core.ac.ukacs.org

The IR spectrum of this compound is distinguished by several key absorption bands:

A broad O-H stretching band (typically 2500-3300 cm⁻¹), indicative of hydrogen-bonded carboxylic acid groups.

A strong C=O stretching band (around 1700-1740 cm⁻¹), whose position is sensitive to the electronic environment and hydrogen bonding. osti.gov

A C-Cl stretching vibration (typically 650-850 cm⁻¹), which is a characteristic marker for the chloro-substituent.

Raman spectroscopy complements IR by being particularly sensitive to non-polar bonds, often providing a strong signal for the C-Cl stretch. mdpi.com The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the conformational states of this compound and how they are affected by the surrounding medium. mdpi.comresearchgate.net

Table 3: Key Vibrational Modes of this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Significance
O-H stretch (H-bonded) 2500-3300 (broad) Confirms the presence of carboxylic acid dimers or intramolecular H-bonds. core.ac.uk
C=O stretch 1700-1740 Sensitive to conformational changes and intermolecular interactions. osti.gov
C-Cl stretch 650-850 Characteristic band for identifying the chloro-substituent.

Specialized Electrochemical Methods for Reactivity and Concentration Determination

Electrochemical techniques provide sensitive and often cost-effective means for determining the concentration of this compound and for investigating its electrochemical reactivity. mdpi.com Cyclic voltammetry (CV) is a fundamental electrochemical method used to probe the redox behavior of molecules. chalcogen.ro While this compound is not typically electroactive within standard potential windows, its electrochemical properties can be studied, for example, in deep eutectic solvents or its effect on the corrosion of metals. mdpi.comchalcogen.ro

For instance, studies on the corrosion inhibition of carbon steel by malonic acid have utilized potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). jept.de These studies measure parameters like corrosion current density (i_corr) and charge transfer resistance (R_ct) to evaluate the inhibitor's effectiveness. jept.de An increase in R_ct and a decrease in i_corr with increasing malonic acid concentration indicate the formation of a protective film on the metal surface. jept.de Similar principles can be applied to study this compound.

Specialized sensors can also be developed for its quantification. Potentiometric sensors using ion-selective electrodes could be designed for the chloromalonate anion, or amperometric biosensors could be created using an enzyme that specifically reacts with this compound, where the resulting current is proportional to its concentration.

Table 4: Electrochemical Parameters for Studying Malonic Acid (as an analogue for this compound)

Electrochemical Technique Parameter Measured Information Obtained
Potentiodynamic Polarization Corrosion Potential (E_corr), Corrosion Current (i_corr) Provides data on the inhibitive properties and reaction kinetics at the electrode surface. jept.de
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (R_ct), Double Layer Capacitance (C_dl) Characterizes the properties of the electrode-solution interface and the formation of adsorbed layers. jept.de
Cyclic Voltammetry (CV) Redox Peak Potentials and Currents Investigates the electrochemical behavior and reaction mechanisms. mdpi.comchalcogen.ro

Theoretical and Computational Chemistry Studies of Chloromalonic Acid

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the molecular structure and electronic characteristics of chloromalonic acid and its derivatives. researchgate.netcore.ac.ukacs.orguc.pt These computational approaches provide detailed insights into the molecule's geometry, conformational stability, and the distribution of electrons, which are fundamental to understanding its reactivity.

Studies using DFT and ab initio Hartree-Fock (HF) methods have been employed to perform systematic searches of the potential energy surface of malonic acid to identify its stable conformations. core.ac.uk For instance, calculations at the HF/6-31G(d) level of theory can predict various conformers and their relative energies. researchgate.net Higher-level calculations, such as Møller-Plesset perturbation theory (MP2) and DFT with larger basis sets like 6-311++G(2d,2p), offer more accurate predictions of conformational energies and intramolecular hydrogen bonding, which are crucial for determining the most stable structures. core.ac.uk

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in understanding the chemical behavior of this compound. researchgate.net For example, a computational study on 3-thiophene malonic acid (3TMA), a related compound, utilized DFT at the 6-311G++(d,p) basis set to calculate quantum chemical parameters like HOMO-LUMO energies. electrochemsci.org The HOMO energy is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. These parameters are essential for predicting how the molecule will interact with other chemical species. electrochemsci.org

The table below presents a selection of predicted conformers of malonic acid based on HF/6-31G(d) calculations, illustrating the relative energies and populations at a given temperature. researchgate.net

Table 1: Predicted Conformers of Malonic Acid

Conformer Relative Energy (kJ mol⁻¹) Population (%)
I 9.05 1.1
II 0.00 65.9
III 1.65 33.0
IV 24.21 6.0 × 10⁻³
V 31.14 <1.0 × 10⁻³
VI 37.67 <1.0 × 10⁻³

Data sourced from HF/6-31G(d) calculations, with populations estimated at 323 K. The total energy for conformer II, including zero-point vibrational energy correction, is -1090466.35 kJ mol⁻¹. researchgate.net

Prediction of Spectroscopic Signatures

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules like this compound. By calculating vibrational frequencies, researchers can assign experimental infrared (IR) and Raman spectra, providing a deeper understanding of the molecular structure and bonding. researchgate.netosti.gov

DFT calculations, often using the B3LYP functional with basis sets such as 6-311G+(d,p), are commonly employed to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies, when appropriately scaled, generally show good agreement with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.netosti.gov For instance, studies on related compounds have successfully compared calculated vibrational frequencies with experimental FT-IR spectra recorded in the solid phase. researchgate.net

The theoretical prediction of spectroscopic signatures also extends to understanding the effects of intermolecular interactions, such as hydrogen bonding. In a study of malonic acid, DFT calculations were used to visualize the vibrational modes of its keto and enol isomers, enabling the assignment of specific peaks in the IR spectrum. osti.gov This level of detail is crucial for identifying different conformers or tautomers that may exist in a sample. core.ac.ukosti.gov

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Reactivity descriptors derived from DFT, such as Fukui functions, chemical potential, hardness, and softness, provide a quantitative framework for understanding and predicting the chemical reactivity of this compound. acs.orgscispace.com These descriptors help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de

The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. scispace.comfaccts.de It is defined for nucleophilic attack (ƒ+), electrophilic attack (ƒ-), and radical attack (ƒ⁰). faccts.de By calculating these functions, one can pinpoint the atoms or regions in this compound that are most susceptible to reaction.

Other global reactivity descriptors are also crucial:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. Higher values suggest greater reactivity. scispace.com

Mulliken Electronegativity (χ): The negative of the chemical potential, it measures a molecule's ability to attract electrons. scispace.com

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

The table below summarizes key reactivity descriptors for malonic acid as calculated in a comparative study. scispace.com

Table 2: Reactivity Descriptors for Malonic Acid

Descriptor Value
Chemical Potential (μ) [Value not explicitly stated in provided text]
Mulliken Electronegativity (χ) Higher than glycerol
Hardness (η) [Value not explicitly stated in provided text]
Softness (S) [Value not explicitly stated in provided text]

Data derived from DFT calculations at the B3YLP/6-31G* level of theory. scispace.com*

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound, including the elucidation of reaction mechanisms and the characterization of transition states. acs.org These theoretical approaches allow for a step-by-step analysis of how reactants are converted into products.

Potential Energy Surface Mapping and Reaction Pathway Elucidation

A key aspect of computational reaction modeling is the mapping of the potential energy surface (PES). iupac.orgwayne.edu The PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. iupac.org By exploring the PES, chemists can identify the most energetically favorable reaction pathways, which correspond to the lowest energy routes from reactants to products. wayne.eduyale.edu

The process involves locating stationary points on the PES, which include minima (reactants, intermediates, and products) and first-order saddle points (transition states). wayne.edu For a reaction like the decarboxylation of malonic acid, computational methods can be used to model the breaking of the carbon-carbon bond and the formation of carbon dioxide. ias.ac.in The path connecting reactants and products through the transition state on the PES is known as the reaction coordinate or reaction pathway. iupac.orgyale.edu

For complex reactions, the PES can have multiple valleys and passes, representing different possible reaction mechanisms. wayne.edu Computational techniques, such as path optimization methods, are employed to trace these pathways and determine the most likely mechanism. wayne.edu For example, in the study of the chlorine dioxide-iodine-malonic acid reaction, numerical simulations of kinetic models have been used to understand the formation of patterns, which are inherently linked to the underlying reaction-diffusion mechanisms. aip.orgacs.org

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent environment can significantly influence the kinetics and thermodynamics of a chemical reaction. researchgate.netfrontiersin.org Computational models are essential for understanding and quantifying these solvent effects on reactions involving this compound. nih.gov

One of the primary ways solvents affect reactions is through differential solvation of the reactants, transition state, and products. researchgate.net For instance, in the thermal decarboxylation of dicarboxylic acids like malonic acid, the rate of the reaction is observed to increase with the basicity, polarity, and molar volume of the solvent. researchgate.net This suggests that the solvent plays a direct role in stabilizing the transition state, thereby lowering the activation energy. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the detailed study of solvation effects at an atomistic level. mpg.de For a molecule like this compound, MD simulations can reveal how its shape changes over time and how it interacts with surrounding solvent molecules.

MD simulations have been used to study aqueous mixtures of malonic acid to understand phenomena such as water adsorption and the formation of hydrogen-bonded clusters. acs.org These simulations can track the positions and velocities of every atom in the system over time, providing insights into the structure and dynamics of the solution. For example, simulations of malonic acid in water have shown the formation of H-bonded oligomers, which can influence the macroscopic properties of the solution. acs.org

In the context of deep eutectic solvents (DES), which are mixtures of a hydrogen bond donor and acceptor, MD simulations have been employed to study the hydrogen bonding interactions in systems like choline (B1196258) chloride/malonic acid (maline). acs.org These simulations, validated by comparing with experimental data, reveal the predominant interactions within the system, such as the high percentage of hydrogen bonding between the chloride anion and the malonic acid. acs.org

The conformational landscape of a molecule can also be explored using MD. By simulating the molecule over a sufficiently long timescale, it is possible to observe transitions between different stable conformations and to map out the free energy surface as a function of key dihedral angles. This information is crucial for understanding the flexibility of the molecule and how its conformation might influence its reactivity.

Intermolecular Interactions and Crystal Structure Prediction

Theoretical and computational chemistry studies offer profound insights into the intermolecular forces that govern the crystal packing of this compound. The introduction of a chlorine atom to the malonic acid backbone significantly influences its electronic distribution and steric profile, thereby affecting how the molecules arrange themselves in the solid state.

The primary intermolecular interactions expected to dictate the crystal structure of this compound are hydrogen bonds, specifically the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. In addition to this primary interaction, the chlorine atom introduces the possibility of other significant non-covalent interactions, such as C-H···O, C-H···Cl, and Cl···O contacts.

A pertinent study on a series of functionalized malonic acid half-ester derivatives, including a 4-chloro substituted compound (MHE-3), provides valuable data on these interactions. rsc.org In this series, the chloro derivative was found to be isomorphous with the methyl derivative, indicating similar crystal packing arrangements. Hirshfeld surface (HS) analysis, a tool to visualize and quantify intermolecular contacts, was employed to understand the packing. rsc.org

Table 1: Hirshfeld Surface Analysis of Intermolecular Contacts in a Chloro-Substituted Malonic Acid Half-Ester (MHE-3) and Related Compounds rsc.org

Intermolecular ContactMHE-1 (Parent) %MHE-2 (Methyl) %MHE-3 (Chloro) %
H···H43.148.038.6
O···H/H···O28.525.124.5
C···H/H···C9.411.011.2
Cl···H/H···ClN/AN/A14.3
C···C3.52.53.5
O···O2.21.81.6
N···H/H···N6.05.24.9
Note: Data is for malonic acid half-ester derivatives, providing insight into the influence of the chloro substituent.

Crystal structure prediction (CSP) for this compound would involve computational searches for low-energy crystal packings. These methods typically generate a multitude of plausible crystal structures, which are then ranked based on their calculated lattice energies. The stability of these predicted structures is highly dependent on the balance of strong hydrogen bonds and weaker interactions. For this compound, CSP would need to accurately model the directional preferences of the O-H···O, C-H···O, and the more diffuse halogen-involved interactions. The isomorphous relationship found in the half-ester study suggests that the chloro-substituent can, in some cases, occupy a lattice position similar to a methyl group, a finding that could inform and simplify CSP efforts. rsc.org

Computational studies on malonic acid itself have shown that it forms robust hydrogen-bonded chains and dimers, which are the fundamental building blocks of its crystal structure. osti.govias.ac.inpsu.edu Molecular dynamics simulations and quantum chemical calculations have been used to determine the energetics of these interactions. osti.govias.ac.in For this compound, similar dimeric and catemeric structures are expected, but the chloro-substituent will modulate the strength and geometry of these hydrogen bonds through its inductive effect on the carboxyl groups.

Development of Predictive Models for Structure-Reactivity Relationships

Predictive models, particularly Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR), are powerful tools in computational chemistry for correlating the structural features of a molecule with its chemical reactivity and physical properties. For this compound, such models can be developed to predict a range of important characteristics without the need for extensive experimentation.

The development of a QSRR or QSPR model for this compound and its derivatives would typically involve the following steps:

Dataset Compilation : Assembling a dataset of molecules with known reactivity or property data. For this compound, this could include a series of halogenated and substituted dicarboxylic acids.

Descriptor Calculation : For each molecule in the dataset, a set of numerical descriptors is calculated. These can be constitutional, topological, geometric, electrostatic, or quantum-chemical in nature.

Model Building : Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property of interest.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

A key reactivity parameter for an acid is its dissociation constant (pKa). A study on a series of 31 carboxylic and halogenated carboxylic acids utilized a variable connectivity model to predict pKa values. chem-soc.si This approach, a type of QSPR, accounts for the influence of different atoms (including halogens) on the acidity. The model demonstrated good predictive power, significantly reducing the error in calculated pKa values. chem-soc.si Such a model could be directly applied or further refined to predict the pKa of this compound with high accuracy.

Table 2: Sample Data from a QSPR Study on pKa Values of Halogenated Carboxylic Acids chem-soc.si

CompoundExperimental pKaCalculated pKa (Initial Model)Calculated pKa (Optimized Model)
Chloroacetic acid2.872.452.84
Dichloroacetic acid1.351.501.48
2-Chloropropanoic acid2.892.922.86
3-Chloropropanoic acid4.083.403.44
4-Chlorobutanoic acid4.523.403.50
This table illustrates the application of QSPR in predicting the reactivity (acidity) of chlorinated acids.

Other reactivities of interest include susceptibility to oxidation or reaction with radicals. QSAR models have been developed to predict the reaction rate constants of organic compounds with various oxidants. researchgate.net For instance, models for predicting the reactivity of organic micropollutants with sulfate (B86663) radicals have been established, which include descriptors like the HOMO-LUMO energy gap and the ratio of oxygen to carbon atoms. researchgate.net Given that malonic acid is known to react with radicals, a QSRR model for this compound could predict its degradation rate in various chemical environments.

Furthermore, QSPR models have been developed for a wide range of properties for halocarbons, including halogenated carboxylic acids. nist.gov These models predict properties like fire suppression effectiveness by correlating them with molecular connectivity indices and other structural descriptors. This demonstrates the broad applicability of QSPR modeling to compounds like this compound for predicting not just fundamental reactivity but also properties relevant to specific applications. The development of such predictive models is crucial for efficient screening and understanding the chemical behavior of this compound in complex systems.

Environmental Chemistry of Chloromalonic Acid: Academic Research Perspectives

Mechanistic Studies of Abiotic Degradation Pathways in Aqueous and Atmospheric Environments (e.g., hydrolysis, photolysis, radical reactions)

Abiotic degradation processes are crucial in determining the persistence of organic compounds in the environment. These reactions occur without microbial intervention and are driven by chemical and physical factors like water, sunlight, and reactive oxygen species.

Hydrolysis: Hydrolysis involves the reaction of a compound with water, leading to the cleavage of chemical bonds. For chloromalonic acid, the key bond susceptible to hydrolysis is the carbon-chlorine (C-Cl) bond. Studies on similar small chloro-organic acids, like monochloroacetic acid (MCA), indicate that the C-Cl bond is generally stable to hydrolysis under typical environmental pH conditions. For example, reports on MCA suggest that neither hydrolysis nor photolysis are significant degradation pathways. ecetoc.org The stability is attributed to the strength of the C-Cl bond, which is not readily cleaved by nucleophilic attack by water without enzymatic catalysis. Therefore, the direct hydrolysis of this compound to hydroxymalonic acid and hydrochloric acid is expected to be a very slow process in aqueous environments.

Photolysis: Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Research on the gas-phase photolysis of the parent compound, malonic acid, at 228.8 nm resulted in decarboxylation to form carbon dioxide and acetic acid. cdnsciencepub.comcore.ac.uk Another study on the direct photodegradation of malonic acid in aerosol droplets under UV-Visible irradiation (338 ≤ λ ≤ 414 nm) demonstrated the formation of oxalic acid and glyoxylic acid. nih.govresearchgate.net While direct photolysis studies on this compound are absent from the literature, it can be postulated that it may undergo similar photochemical reactions, such as decarboxylation. The presence of the chlorine atom could influence the absorption spectrum and the quantum yield of these reactions.

Radical Reactions: In both atmospheric and aqueous environments, the hydroxyl radical (•OH) is a highly reactive oxidant that plays a major role in the degradation of organic compounds. Studies on the degradation of MCA by advanced oxidation processes show that the •OH radical is the key species responsible for its destruction. ijpest.com The proposed mechanism involves the attack of the hydroxyl radical on the α-carbon, leading to the release of the chloride ion and the formation of by-products like formate. ijpest.comresearchgate.net

For malonic acid, the reaction with •OH radicals is also a recognized degradation pathway. neliti.comnih.gov Based on these analogs, the reaction of this compound with •OH radicals would likely proceed via hydrogen abstraction from the chlorinated α-carbon. This would generate a carbon-centered radical, which could subsequently react with oxygen and eliminate a chloride ion, leading to the formation of various oxidation products.

Degradation Pathway Reactant/Condition Anticipated Primary Products for this compound (Inferred) Reference (Analogous Compound)
HydrolysisWater (neutral pH)Slow formation of Hydroxymalonic acid, Chloride ecetoc.org
PhotolysisUV RadiationChloroacetic acid, Carbon dioxide cdnsciencepub.comcore.ac.uk
Radical ReactionHydroxyl Radical (•OH)Oxo-malonic acid, Chloride, Formate, CO2 ijpest.comresearchgate.net

Enzymatic and Microbial Degradation Pathways: Identification of Key Enzymes and Metabolites

The biodegradation of halogenated compounds is a key environmental process mediated by specific microbial enzymes. While no studies have specifically isolated microorganisms that degrade this compound, the enzymatic machinery for dehalogenating similar molecules is well-characterized.

The primary enzymes involved in the breakdown of short-chain haloacids are haloacid dehalogenases (HADs) . nih.gov These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, which is typically the first and rate-limiting step in the degradation pathway. mdpi.commdpi.com This reaction converts the toxic halogenated acid into a less toxic hydroxy acid, which can then be utilized by the microorganism through central metabolic pathways. ecetoc.org

Haloacid dehalogenases are broadly classified based on their substrate specificity and reaction mechanism. mdpi.com For example, L-2-haloacid dehalogenases (L-DEX) act on L-isomers of 2-haloalkanoic acids, while D-2-haloacid dehalogenases (D-DEX) act on D-isomers. mdpi.com Some dehalogenases, like DehI from Pseudomonas putida, can process both L- and D-substrates. nih.govresearchdata.edu.au It is highly probable that a dehalogenase exists that could act on this compound, catalyzing its conversion to hydroxymalonic acid. Following dehalogenation, hydroxymalonic acid would likely be metabolized further, potentially via oxidation to oxomalonic acid and subsequent decarboxylation to enter the citric acid cycle.

Enzyme Type Example Organism Known Substrates Potential Action on this compound Reference
L-2-Haloacid Dehalogenase (L-DEX)Pseudomonas sp.L-2-haloalkanoic acidsHydrolytic dehalogenation mdpi.com
D-2-Haloacid Dehalogenase (D-DEX)Pseudomonas putida AJ1D-haloalkanoic acidsHydrolytic dehalogenation mdpi.com
DL-2-Haloacid DehalogenasePseudomonas putida PP3 (DehI)L- and D-2-haloalkanoic acidsHydrolytic dehalogenation nih.govresearchdata.edu.au
Haloacid Dehalogenase E (DehE)Rhizobium sp. RC1D- and L-isomers of chloro- and bromo-propionic acidHydrolytic dehalogenation jscienceheritage.com

Methodologies for Tracking this compound Transformation and Persistence in Environmental Models

Tracking the fate of polar organic compounds like this compound in complex environmental matrices such as water, soil, or biological tissues requires sensitive and selective analytical techniques. Although methods specifically validated for this compound are not reported, established methodologies for similar analytes, including malonic acid and other haloacetic acids, are directly applicable.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile, polar compounds. For this compound, separation would likely be achieved using a reversed-phase or anion-exchange column. Detection can be accomplished using various detectors. A Diode Array Detector (DAD) could be used, though it may lack the required sensitivity for trace environmental concentrations. analytice.com

Mass Spectrometry (MS) Coupling: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. Using a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would enable highly specific and sensitive quantification of this compound, even in complex matrices. creative-proteomics.com Another powerful technique is HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS), which can speciate and quantify halogenated compounds by monitoring the halogen element (e.g., chlorine). This has been successfully applied to the analysis of various chlorinated and brominated acetic acids in water samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for volatile compounds. To analyze non-volatile acids like this compound, a derivatization step is required to convert the acid into a more volatile ester form (e.g., methyl or ethyl esters). creative-proteomics.com This approach is widely used for the analysis of organic acids in environmental samples.

Analytical Technique Principle Applicability to this compound Reference (Analogous Compound)
HPLC-DAD/UVSeparation by liquid chromatography, detection by UV-Vis absorbance.Suitable for high concentrations; may lack sensitivity for trace environmental analysis. analytice.com
GC-MSSeparation of volatile compounds by gas chromatography, detection by mass spectrometry.Requires a chemical derivatization step to increase volatility. creative-proteomics.com
LC-MS/MSSeparation by HPLC, with highly selective and sensitive detection by tandem mass spectrometry.Considered the state-of-the-art for quantifying trace levels in complex matrices. creative-proteomics.com
HPLC-ICP-MS/MSSeparation by HPLC, with element-specific detection of chlorine.Allows for speciation of different chlorinated organic acids. researchgate.net

Theoretical Prediction of Environmental Fate and Transformation Products

Computational chemistry provides valuable insights into reaction mechanisms and energetics where experimental data is lacking. Theoretical studies on the unimolecular decomposition of malonic acid have been performed using Density Functional Theory (DFT) and ab initio calculations. rsc.orgresearchgate.net These studies explored several potential degradation pathways.

One major pathway is decarboxylation , which proceeds through a transition state involving an internal hydrogen transfer, leading to the formation of acetic acid and carbon dioxide. rsc.orgresearchgate.net Theoretical calculations have determined the energy barrier for this process to be approximately 32 kcal/mol. researchgate.net

Another predicted pathway is dehydration , which would produce carbon suboxide and water, although this path has a much higher calculated energy barrier. rsc.orgresearchgate.net A combined decarboxylation-dehydration pathway leading to ketene (B1206846) has also been proposed. rsc.org

For this compound, similar decomposition pathways can be anticipated. However, the presence of the electronegative chlorine atom on the α-carbon would significantly influence the electronic structure of the molecule and the stability of the transition states. It is plausible that the chlorine atom would lower the energy barrier for decarboxylation by stabilizing the resulting carbanion-like character in the transition state. Conversely, it could also open up new pathways, such as the elimination of hydrogen chloride. A full theoretical investigation would be required to calculate the reaction barriers for the decomposition of this compound and to predict its primary thermal and photochemical degradation products with accuracy.

Future Research Directions and Emerging Opportunities for Chloromalonic Acid Chemistry

Interdisciplinary Research at the Interface of Organic, Computational, and Analytical Chemistry

The future of chloromalonic acid chemistry lies in a deeply integrated, interdisciplinary approach that combines the strengths of organic synthesis, computational modeling, and advanced analytical techniques. This synergy will enable a more comprehensive understanding of its reactivity and properties.

Organic Synthesis: The development of novel synthetic methodologies will continue to be a cornerstone of this compound research. This includes the exploration of new reaction pathways, the design of more efficient and selective transformations, and the synthesis of novel derivatives with unique functionalities. A significant area of focus will be the development of greener and more sustainable synthetic routes, minimizing waste and environmental impact.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), will play a pivotal role in elucidating reaction mechanisms, predicting reaction outcomes, and designing new catalysts. rsc.orgscirp.org Molecular dynamics simulations can provide valuable insights into the conformational behavior and intermolecular interactions of this compound and its derivatives in various environments. researchgate.netrsc.orgnih.govdovepress.comnih.gov These computational tools will allow researchers to screen potential reaction conditions and catalyst candidates in silico, significantly accelerating the pace of discovery.

Analytical Chemistry: Advanced analytical techniques are indispensable for the detailed characterization of this compound and its reaction products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for separating and quantifying components in complex mixtures. acs.orgacs.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed structural information. nih.gov The development of new and improved analytical methods will be essential for monitoring reaction kinetics, identifying transient intermediates, and ensuring the purity of synthesized compounds.

The integration of these three disciplines will create a powerful feedback loop. For example, computational studies can guide the design of new experiments in organic synthesis, while advanced analytical techniques can provide the data needed to validate and refine computational models. This collaborative approach will be essential for tackling complex challenges and unlocking the full potential of this compound chemistry.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. chemcopilot.comscispace.com Their application to this compound chemistry promises to revolutionize reaction design, prediction, and optimization.

The development of user-friendly software platforms that integrate AI and ML tools will be crucial for their widespread adoption by the chemistry community. These platforms will empower chemists to leverage the predictive power of AI without needing extensive expertise in computer science.

Development of Advanced Catalytic Systems for Selective Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of advanced catalytic systems will be a key driver of innovation in this compound chemistry. A major focus will be on achieving high selectivity in transformations involving the C-Cl bond.

Catalyst Design: The design of catalysts with precisely controlled activity and selectivity is a major challenge. Machine learning is proving to be a valuable tool in this area, enabling the rapid screening of potential catalyst candidates and the identification of key structure-activity relationships. researchgate.netpaperpublications.orgu-tokyo.ac.jpjoaiar.org This data-driven approach can accelerate the discovery of novel catalysts for specific transformations of this compound.

C-Cl Bond Activation: The selective activation and functionalization of the carbon-chlorine bond in this compound is a key area of research. researchgate.netnih.gov This will enable the introduction of a wide range of functional groups, leading to the synthesis of diverse and complex molecules. Research into transition-metal catalysis and organocatalysis will be crucial in developing efficient methods for C-Cl bond activation. researchgate.netnih.gov

Sustainable Catalysis: There is a growing emphasis on the development of sustainable catalytic systems that utilize earth-abundant metals, operate under mild reaction conditions, and can be easily recycled and reused. This includes the exploration of biocatalysis, where enzymes are used to catalyze chemical reactions with high selectivity and efficiency. acs.org

The table below summarizes some key areas of focus in the development of advanced catalytic systems for this compound.

Catalytic ApproachResearch FocusPotential Advantages
Homogeneous Catalysis Development of novel organometallic complexes and organocatalysts.High selectivity, mild reaction conditions.
Heterogeneous Catalysis Design of supported metal catalysts and solid acid/base catalysts.Ease of separation and catalyst recycling.
Biocatalysis Engineering enzymes for specific transformations of this compound.High enantioselectivity, environmentally benign.

Exploration of Novel Physical and Chemical Properties Through Molecular Engineering

Molecular engineering offers the exciting prospect of designing and synthesizing this compound derivatives with tailored physical and chemical properties. By systematically modifying the molecular structure, researchers can fine-tune properties such as solubility, stability, and reactivity.

Computational Property Prediction: Computational chemistry will be an essential tool for predicting the properties of novel this compound derivatives before they are synthesized. nih.gov Quantum chemical calculations can be used to predict electronic properties, such as ionization potential and electron affinity, which are crucial for understanding reactivity. nih.govsciencedaily.comeurekalert.org Molecular dynamics simulations can be used to predict physical properties, such as melting point and boiling point, as well as to study the behavior of these molecules in different environments. nih.gov

Structure-Property Relationships: A key goal of molecular engineering is to establish clear structure-property relationships. By systematically varying the substituents on the this compound backbone and correlating these changes with observed properties, researchers can develop a predictive understanding of how molecular structure influences function. This knowledge can then be used to design new molecules with desired properties for specific applications.

The ability to engineer the properties of this compound derivatives will open up new avenues for their application in areas such as materials science, pharmaceuticals, and agrochemicals.

Bridging Fundamental Research with Innovative Applications in Specialty Chemical Synthesis

A crucial aspect of future research will be to bridge the gap between fundamental understanding and practical applications. This compound and its derivatives have the potential to serve as valuable building blocks in the synthesis of a wide range of specialty chemicals. nih.govmultichemindia.comessentialchemicalindustry.org

Pharmaceuticals and Agrochemicals: Malonic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. multichemindia.commenjiechem.com The unique reactivity of this compound could be exploited to develop novel synthetic routes to biologically active molecules.

Polymers and Materials: Malonic acid is used in the production of specialty polyesters and as a crosslinking agent. multichemindia.com The introduction of a chlorine atom could impart new properties to these materials, such as increased flame retardancy or altered mechanical properties.

Flavors and Fragrances: Malonic acid derivatives are also used in the flavor and fragrance industry. multichemindia.com The targeted synthesis of chlorinated derivatives could lead to the discovery of new and interesting aroma compounds.

To facilitate the translation of fundamental research into innovative applications, closer collaboration between academic researchers and industrial chemists will be essential. This will ensure that research efforts are aligned with real-world needs and that promising discoveries are efficiently developed into commercially viable products. The synthesis of malonic acid itself often starts from chloroacetic acid, highlighting the importance of halogenated precursors in this area of chemistry. orgsyn.orgsciencemadness.org

Q & A

Q. What are the standard methods for synthesizing chloromalonic acid and its derivatives?

this compound and its esters are typically synthesized via oxidative addition or catalytic processes. For example:

  • Mn-mediated radical addition : Chloromalonic esters can be synthesized by reacting malonic esters with unsaturated compounds (e.g., alkenes) using Mn(OAc)₃–LiCl as a catalyst. This method enables regioselective formation of γ-chloromalonic esters under mild conditions .
  • Diisopropyl ester formation : The fungicide isoprothiolane decomposes during aqueous chlorination to yield diisopropyl esters of this compound. This reaction requires controlled pH and temperature to optimize yield and purity . Methodological Note: Ensure rigorous purification (e.g., column chromatography, recrystallization) and validate structures via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the cytotoxicity of this compound assessed in experimental models?

Cytotoxicity studies often use in vitro hepatocyte models. For instance:

  • Primary rat hepatocytes : Cells are cultured on Matrigel and exposed to this compound at varying concentrations (e.g., 0.1–10 mM). Viability is measured via assays like MTT or LDH release, with negative controls (untreated cells) and positive controls (e.g., carbon tetrachloride) .
  • Dose-response analysis : EC₅₀ values are calculated using nonlinear regression, and statistical significance is determined via ANOVA with post-hoc tests (e.g., Tukey’s) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in radical addition reactions?

Chloromalonic esters participate in Mn(III)-mediated radical reactions via:

  • H-atom abstraction : Mn(III) oxidizes the malonic ester, generating a carbon-centered radical that adds to alkenes. Subsequent Cl-atom transfer from LiCl yields γ-chlorinated products .
  • Electrocatalytic pathways : Recent studies suggest electrochemical methods (e.g., controlled potential electrolysis) can enhance reaction efficiency by stabilizing reactive intermediates . Methodological Note: Use EPR spectroscopy to detect radical intermediates and kinetic studies to elucidate rate-determining steps .

Q. How can discrepancies in reported cytotoxicity data for this compound be resolved?

Contradictions often arise from differences in experimental design. Key strategies include:

  • Standardizing cell models : Compare results across primary hepatocytes, HepG2 cells, and 3D organoids to assess model-dependent variability .
  • Validating metabolite profiles : Use HPLC-MS to quantify this compound degradation products (e.g., dithis compound) that may contribute to toxicity .
  • Meta-analysis : Apply systematic review frameworks to aggregate data from multiple studies, weighting results by sample size and methodological rigor .

Q. What advanced analytical techniques are critical for characterizing this compound derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <5 ppm mass accuracy, distinguishing isomers (e.g., α- vs. γ-chlorinated esters) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, providing unambiguous structural validation .
  • In situ IR spectroscopy : Monitors reaction progress in real time by tracking carbonyl stretching frequencies (~1740 cm⁻¹ for esters) .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (solvent, catalyst loading, temperature) in detail, and deposit raw spectral data in repositories like Zenodo .
  • Ethical compliance : For cytotoxicity studies, adhere to institutional guidelines for animal-derived cell lines and include ethics statements in publications .
  • Data validation : Use positive/negative controls in assays and report confidence intervals for EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.